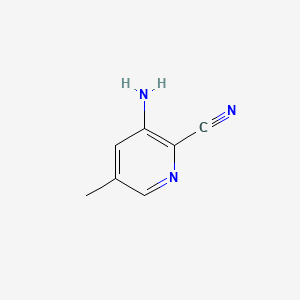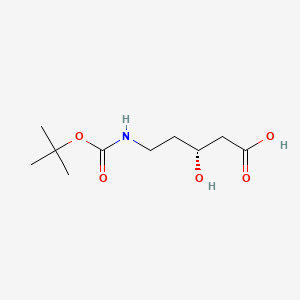
N-(N-BOC-Piperidino)pirazol-4-carboxaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.33 g/mol. It is also known by its IUPAC name, tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
The primary target of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is the α4β2 nicotinic acetylcholine receptor . This receptor is a type of nicotinic acetylcholine receptor, which is a subtype of ionotropic receptors that respond to the neurotransmitter acetylcholine.
Mode of Action
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde acts as a potentiator for the α4β2 nicotinic acetylcholine receptor . Potentiators enhance the activity of receptors, in this case, increasing the receptor’s response to acetylcholine.
Métodos De Preparación
The synthesis of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde typically involves the reaction of tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Análisis De Reacciones Químicas
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde can be compared with other similar compounds, such as:
tert-butyl 4-(4-formyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar structure and is used in similar applications.
N,N-Di-Boc-1H-pyrazole-1-carboxamidine: This compound is used in peptide synthesis and has different functional groups compared to N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde.
The uniqueness of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde lies in its specific structure and the functional groups it contains, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
IUPAC Name |
tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-6-4-12(5-7-16)17-9-11(10-18)8-15-17/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBDTGZARKKWJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














